molecular formula C12H13BrN2O3S B486720 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole CAS No. 957485-32-4

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole

Cat. No.: B486720
CAS No.: 957485-32-4
M. Wt: 345.21g/mol
InChI Key: PDSJLIUEFYHEJX-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole is a compound that belongs to the class of sulfonamides. It is characterized by the presence of a pyrazole ring substituted with a bromoethoxyphenyl group and a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole typically involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 3-methylpyrazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the bromoethoxyphenyl group can enhance the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromoethoxyphenyl and sulfonyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-3-18-12-8-10(4-5-11(12)13)19(16,17)15-7-6-9(2)14-15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSJLIUEFYHEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC(=N2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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